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Abstract

Natamycin, a polyene macrolide antibiotic, is a commercially significant secondary metabolite
produced by several species of the soil bacterium Streptomyces. It is widely utilized as a
natural food preservative and in the treatment of fungal infections. This technical guide
provides a comprehensive overview of the natamycin biosynthesis pathway, detailing the
genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its
synthesis, and the intricate regulatory networks that govern its production. This document
synthesizes current knowledge, presenting quantitative data on natamycin production, detailed
experimental protocols for key research methodologies, and visual representations of the
biosynthetic and regulatory pathways to facilitate a deeper understanding and further research
in the field.

Introduction

Natamycin, also known as pimaricin, is a potent antifungal agent effective against a broad
spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by
various Streptomyces species, most notably Streptomyces natalensis, Streptomyces
chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[2] Its mode of action
involves binding to ergosterol, a key component of fungal cell membranes, which leads to
altered membrane permeability and ultimately cell death.[2] The biosynthesis of hatamycin is a
complex process orchestrated by a large polyketide synthase (PKS) system and a series of
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tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).
Understanding this pathway is crucial for strain improvement, yield optimization, and the
potential for biosynthetic engineering to create novel derivatives with enhanced properties.

The Natamycin Biosynthetic Gene Cluster

The genetic blueprint for natamycin biosynthesis is located in a contiguous set of genes
known as the natamycin (or pimaricin, pim) biosynthetic gene cluster. The organization of this
cluster is highly conserved across different producer strains.[3] The core of the cluster
comprises genes encoding Type | polyketide synthases (PKSs), which are large, modular
enzymes responsible for assembling the polyketide backbone of natamycin from simple
carboxylic acid precursors.[4] Following the synthesis of the polyketide chain, a series of post-
PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by
tailoring enzymes to yield the final bioactive molecule.

Below is a table detailing the genes and their putative functions within the natamycin
biosynthetic gene cluster of Streptomyces natalensis.
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Gene Proposed Function

pimS0 Polyketide Synthase (Loading module)
pimS1 Polyketide Synthase (Modules 1-4)
pimS2 Polyketide Synthase (Modules 5-8)
pimS3 Polyketide Synthase (Modules 9-12)

Polyketide Synthase (Module 13 and

pimS4 . .
Thioesterase domain)
pimA ABC transporter (efflux pump)
pimB ABC transporter (efflux pump)
pimC GDP-mannose 4,6-dehydratase
pimD P450 monooxygenase
pimE Cholesterol oxidase
pimF Ferredoxin
pimG P450 monooxygenase
pimH ABC transporter
piml Thioesterase
pimJ Acyl-CoA dehydrogenase
pimK Mycosamine transferase
pimM PAS-LuxR family transcriptional regulator
pimR SARP-family transcriptional regulator

The Natamycin Biosynthesis Pathway

The biosynthesis of natamycin can be conceptually divided into three main stages: initiation,
elongation, and termination/tailoring.
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e Initiation and Elongation: The process begins with the loading of an acetyl-CoA starter unit
and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units
by the modular Type | PKSs (pimS0-S4). These precursors are derived from central carbon

metabolism.

o Polyketide Chain Release and Macrolactonization: Upon completion of the polyketide chain,
the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form
the macrolactone ring of the natamycin aglycone, pimaricinonolide.

e Post-PKS Tailoring Reactions: The pimaricinonolide intermediate undergoes a series of
modifications by tailoring enzymes to become the final natamycin molecule. These steps
include:

o Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).

o Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the
glycosyltransferase PimK.

o Epoxidation of the polyene chain.

The following diagram illustrates the core biosynthetic pathway of natamycin.
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Core steps in the biosynthesis of nhatamycin.

Regulation of Natamycin Biosynthesis

The production of natamycin is tightly regulated at the transcriptional level, involving a
hierarchical network of regulatory proteins that respond to various physiological and
environmental signals.

4.1. Cluster-Situated Regulators:

The natamycin BGC contains its own regulatory genes, primarily pimM and pimR in S.
natalensis. PimR is a Streptomyces antibiotic regulatory protein (SARP) that acts as a positive
regulator, essential for the transcription of the entire pim gene cluster. PimM, a PAS-LuxR
family regulator, also plays a crucial role in activating the biosynthetic genes.

4.2. Global Regulatory Networks:

The biosynthesis of nhatamycin is also influenced by global regulatory systems that respond to
nutrient availability and cellular stress.

e Phosphate Limitation: The two-component system PhoR-PhoP is a key regulator that senses
inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR
phosphorylates the response regulator PhoP, which in turn activates the expression of the
natamycin biosynthetic genes.

o Oxidative Stress: There is growing evidence that natamycin biosynthesis is linked to the
cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene
cluster, is thought to generate hydrogen peroxide (H202). This H202 can then be sensed by
the global regulator OxyR, which in turn modulates the expression of natamycin biosynthetic
genes.

The following diagram depicts the regulatory cascade controlling natamycin biosynthesis.
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Regulatory cascade of natamycin biosynthesis.

Quantitative Data on Natamycin Production

The yield of natamycin can be significantly influenced by fermentation conditions and genetic
manipulation of the producer strains. The following tables summarize some of the reported

guantitative data.

Table 1: Natamycin Production in Wild-Type and Mutant Streptomyces Strains
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Natamycin Titer

Strain Modification Reference
(9/L)
S. natalensis HW-2 Wild-type ~0.96
S. natalensis LY08 iIVE overexpression 1.53
. ilVE overexpression +
S. natalensis LY08 ) 2.02
0.7 g/L L-Valine
S. chattanoogensis )
Wild-type ~2.23
L10
_ Phosphoribosyltransfe
S. chattanoogensis
rase gene 3.12
sHJ003 o
modification
S. gilvosporeus ATCC )
Wild-type ~0.85
13326
S. gilvosporeus AG-2 Mutagenesis 1.53

S. gilvosporeus AG-
ginR

gInR overexpression
in AG-2

1.85 (shake flask),
11.50 (5L fermenter)

S. gilvosporeus GR2-
P3

phoP and phoR co-

expression

12.2

Table 2: Effect of Precursor Feeding on Natamycin Production in S. natalensis

Precursor . Natamycin
Concentration ) Fold Increase Reference
Added Titer (g/L)
None (Control) - ~0.96 -
L-Valine 0.5¢9/L 1.82 1.90
Acetic acid +
Propionic acid 2g/L 3.0 ~2.5
(7:1)
Propanol 0.2% 10.38 -
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Experimental Protocols

6.1. Gene Inactivation in Streptomyces via Homologous Recombination

This protocol provides a general workflow for targeted gene deletion in Streptomyces, a
common technique for elucidating gene function in the natamycin biosynthesis pathway.

o Construction of the Gene Replacement Plasmid:

o Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the
target gene from Streptomyces genomic DNA using high-fidelity PCR.

o Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector
that cannot replicate in Streptomyces (a "suicide” vector). The flanking regions should be
cloned on either side of a selectable marker cassette (e.g., an apramycin resistance
gene).

o The final construct should contain the upstream flank, the resistance cassette, and the
downstream flank in the correct orientation.

o Verify the sequence of the final plasmid.
« Intergeneric Conjugation:

o Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain
(e.g., ET12567/pUZ8002).

o Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

o Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for
conjugation.

o Incubate the plates to allow for plasmid transfer.
o Selection of Single Crossover Mutants:

o Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli
donor and selects for Streptomyces exconjugants that have integrated the plasmid into
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their chromosome via a single homologous recombination event.
o Isolate and purify the resulting colonies.

e Selection of Double Crossover Mutants:

o Propagate the single crossover mutants on non-selective media to facilitate a second
homologous recombination event, which will result in the excision of the plasmid and the
replacement of the target gene with the resistance cassette.

o Screen for colonies that have lost the vector-associated resistance marker (if applicable)
and have the desired gene replacement. This can be done by replica plating.

o Verification of Gene Deletion:

o Confirm the gene deletion in the putative double crossover mutants by PCR using primers
that anneal outside the flanking regions used for the construct.

o Further confirmation can be obtained by Southern blot analysis or whole-genome
sequencing.

The following diagram illustrates the experimental workflow for gene inactivation.
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Workflow for gene inactivation in Streptomyces.

6.2. HPLC Analysis of Natamycin from Fermentation Broth

This protocol outlines a standard method for the extraction and quantification of natamycin
from Streptomyces fermentation cultures using High-Performance Liquid Chromatography
(HPLC).
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o Sample Preparation and Extraction:
o Collect a known volume of the fermentation broth.

o Add an equal volume of methanol to the broth to precipitate proteins and extract
natamycin.

o Vortex the mixture vigorously for 1-2 minutes.

o Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell
debris and precipitated proteins.

o Carefully collect the supernatant.
o Filter the supernatant through a 0.22 um syringe filter into an HPLC vial.
e HPLC Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um particle size).

o Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The
exact ratio may need to be optimized.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector at 304 nm.

o Injection Volume: 20 pL.

o Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
e Quantification:

o Prepare a series of standard solutions of natamycin of known concentrations in the
mobile phase.

o Inject the standard solutions to generate a calibration curve of peak area versus
concentration.
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o Inject the prepared sample extract.

o Determine the concentration of natamycin in the sample by comparing its peak area to
the calibration curve.

Conclusion

The biosynthesis of natamycin in Streptomyces is a multifaceted process involving a well-
defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed
overview of the core biosynthetic pathway, from the precursor supply to the final tailored
molecule. The compilation of quantitative data highlights the potential for significant yield
improvement through both fermentation optimization and genetic engineering. The provided
experimental protocols serve as a practical resource for researchers aiming to further
investigate and manipulate this important biosynthetic pathway. Future research will likely focus
on elucidating the finer details of the regulatory mechanisms, exploring the functions of
uncharacterized genes within the cluster, and leveraging synthetic biology approaches to
engineer novel natamycin analogs with improved therapeutic or industrial properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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